

4-Ethylisoquinoline: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 4-Ethylisoquinoline

CAS No.: 41219-10-7

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Introduction: The Significance of the C4-Substituted Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure and the presence of a basic nitrogen atom make it an ideal framework for designing molecules that interact with a wide array of biological targets.[2] While various positions on the isoquinoline ring have been explored for substitution, the C4-position offers a unique vector for structural modification, influencing the molecule's steric and electronic properties. This guide focuses on **4-Ethylisoquinoline**, a representative C4-alkylated derivative, providing an in-depth exploration of its chemical properties, synthesis, and potential applications for researchers in drug discovery and organic synthesis.

The isoquinoline core is found in numerous natural alkaloids with potent biological activities, including morphine and papaverine.[3] Synthetic isoquinoline derivatives are integral to a range of approved pharmaceuticals, highlighting the scaffold's therapeutic relevance.[4] Specifically, C4-substituted isoquinolines have been investigated for their cytotoxic properties, showing potential as anticancer agents.[5][6] Understanding the chemistry of a fundamental analogue

like **4-Ethylisoquinoline** is therefore crucial for the rational design of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

4-Ethylisoquinoline is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to a pyridine ring, with an ethyl group attached to the carbon at position 4.

Molecular Identity:

- Molecular Formula: $C_{11}H_{11}N$
- Molecular Weight: 157.21 g/mol
- IUPAC Name: **4-ethylisoquinoline**
- CAS Number: A specific CAS number for **4-ethylisoquinoline** is not prominently listed in major chemical databases, which often contain data for its isomers, such as 1-ethylisoquinoline (CAS: 7661-60-1)[4][7] or 4-ethylquinoline (CAS: 19020-26-9).[8] Researchers should verify the identity of any commercial samples with care.

The physicochemical properties of **4-Ethylisoquinoline** are not extensively documented. However, we can infer its characteristics based on the parent compound, isoquinoline, and principles of organic chemistry.[9][10][11] The addition of an ethyl group is expected to increase the lipophilicity (LogP) and boiling point compared to isoquinoline, while slightly decreasing its water solubility.

Table 1: Physicochemical Properties of Isoquinoline and Predicted Properties for **4-Ethylisoquinoline**

Property	Isoquinoline (Experimental)	4-Ethylisoquinoline (Predicted)	Rationale for Prediction
Melting Point	26-28 °C[1]	Liquid at room temperature	The ethyl group may disrupt crystal packing, lowering the melting point.
Boiling Point	242-243 °C[9]	> 243 °C	Increased molecular weight and van der Waals forces lead to a higher boiling point. [11]
Density	1.099 g/cm ³ [1]	~1.0-1.1 g/cm ³	The ethyl group is unlikely to significantly alter the density.
pKa	5.14 (for the isoquinolinium ion)[1]	~5.2-5.4	The ethyl group is weakly electron-donating, which should slightly increase the basicity of the nitrogen atom.
Solubility	Poorly soluble in water; soluble in ethanol, ether, and other organic solvents.	Very poorly soluble in water; soluble in common organic solvents.	The nonpolar ethyl group increases the hydrophobic character of the molecule.

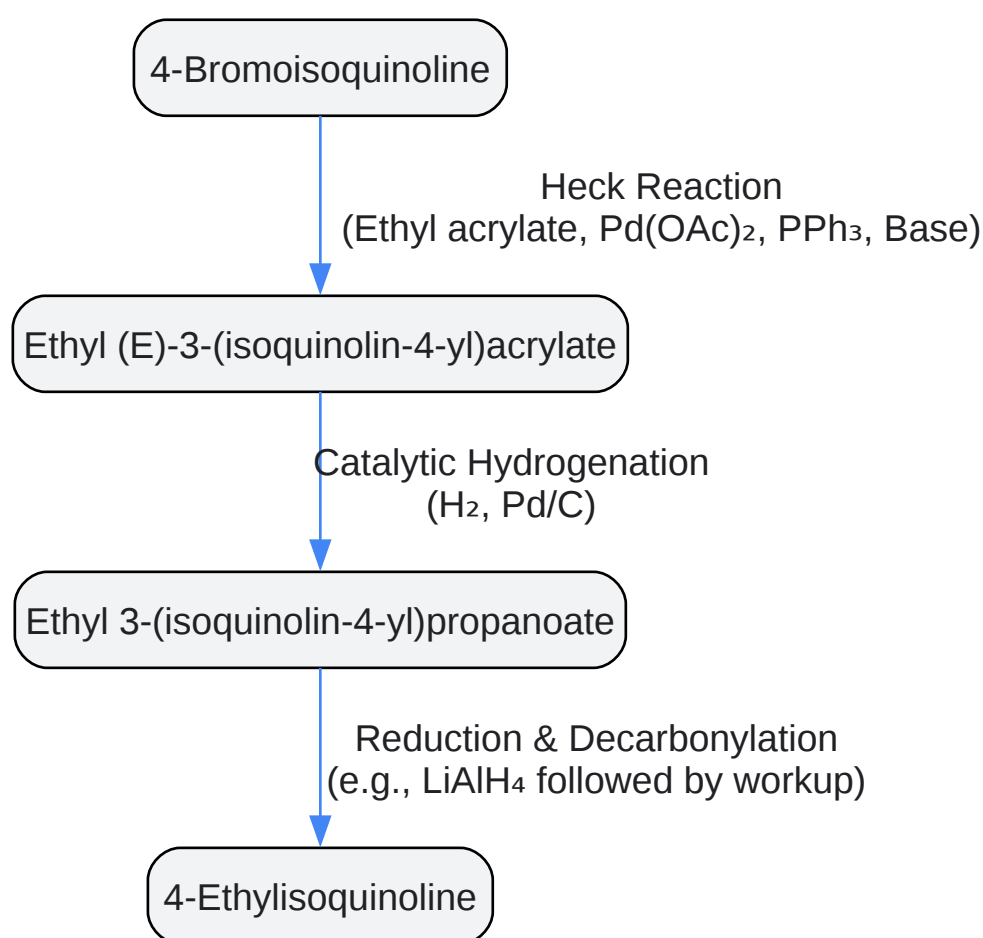
Modern Synthetic Strategy: The Heck Reaction

A robust and contemporary method for the synthesis of C4-substituted isoquinolines involves the palladium-catalyzed Heck reaction.[5][6][12] This approach offers a direct and efficient way to form the crucial carbon-carbon bond at the C4 position, starting from a readily available halogenated precursor.

The causality behind this choice of methodology lies in its high functional group tolerance and predictable stereoselectivity. The Heck reaction allows for the introduction of a variety of substituents, and in the case of creating an ethyl group, a two-step process involving a Heck coupling followed by reduction is a reliable strategy.

Visualizing the Synthetic Workflow

The diagram below illustrates the logical flow from the starting material, 4-bromoisoquinoline, to the final product, **4-ethylisoquinoline**.



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Caption: Synthetic pathway to **4-Ethylisoquinoline** via Heck coupling and subsequent reductions.

Experimental Protocol: A Self-Validating System

This protocol is a synthesized methodology based on established procedures for Heck reactions on the isoquinoline scaffold.[6][13][14] Each step includes built-in checks for reaction completion and product purity.

Step 1: Palladium-Catalyzed Heck Coupling

- **Reactor Setup:** To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoisoquinoline (1.0 eq), palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 eq), and triphenylphosphine (PPh_3 , 0.1 eq).
- **Inert Atmosphere:** Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
- **Reagent Addition:** Add anhydrous solvent (e.g., DMF or acetonitrile, ~5 mL per mmol of substrate), followed by ethyl acrylate (1.5 eq) and a base such as triethylamine (Et_3N , 2.0 eq). The base is essential to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[12]
- **Reaction:** Heat the mixture to 80-100 °C and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 4-bromoisoquinoline spot and the appearance of a new, less polar product spot indicates reaction progression. This provides a real-time validation of the reaction's status.
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo.
- **Purification:** Purify the crude product, ethyl (E)-3-(isoquinolin-4-yl)acrylate, by column chromatography on silica gel.

Step 2: Reduction of the Alkene and Ester

- **Hydrogenation:** Dissolve the purified acrylate from Step 1 in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

- **Reaction:** Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC analysis confirms the complete consumption of the starting material. This step selectively reduces the carbon-carbon double bond.
- **Filtration:** Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains ethyl 3-(isoquinolin-4-yl)propanoate.
- **Ester Reduction:** The resulting propanoate can then be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
- **Conversion to Ethyl Group:** The resulting alcohol can be converted to the final ethyl group through a two-step process: tosylation followed by reduction with LiAlH₄. This multi-step reduction ensures the complete conversion of the ester to the alkyl group.

Spectroscopic Profile and Characterization

While experimental spectra for **4-ethylisoquinoline** are not readily available, a detailed prediction can be made based on the analysis of the parent isoquinoline and related substituted heterocycles.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Table 2: Predicted Spectroscopic Data for **4-Ethylisoquinoline**

Technique	Expected Features
¹ H NMR	<p>Aromatic Protons (δ 7.5-9.2 ppm): Complex multiplet patterns. H1 and H3 will be singlets or narrow doublets, with H1 being the most downfield due to the proximity to the nitrogen. The protons on the benzene ring (H5-H8) will show characteristic coupling patterns. Ethyl Group: A quartet at $\sim\delta$ 2.8-3.0 ppm (CH₂) and a triplet at $\sim\delta$ 1.3-1.5 ppm (CH₃), with a coupling constant (J) of \sim7 Hz.</p>
¹³ C NMR	<p>Aromatic Carbons (δ 120-155 ppm): Nine distinct signals are expected for the aromatic carbons. The carbons adjacent to the nitrogen (C1 and C3) will be significantly downfield.[20] [21] Ethyl Group: A signal at $\sim\delta$ 25-30 ppm (-CH₂) and another at $\sim\delta$ 13-16 ppm (-CH₃).</p>
IR Spectroscopy	<p>Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the ethyl group). C=C and C=N Stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.[22][23][24] Aromatic C-H Bending: Strong absorptions in the 750-900 cm⁻¹ region.</p>
Mass Spectrometry	<p>Molecular Ion (M⁺): A strong peak at m/z = 157. Major Fragment: A prominent peak at m/z = 142, corresponding to the loss of a methyl radical ([M-15]⁺) via benzylic cleavage, which is a very stable fragment. Another fragment at m/z = 129 corresponding to the loss of ethylene ([M-28]⁺) is also expected.[25][26]</p>

Applications in Drug Development and Research

The C4-substituted isoquinoline scaffold is a focal point of significant research interest, particularly in oncology. The rationale for this interest stems from the ability of planar aromatic

systems to intercalate with DNA or interact with the active sites of key enzymes.

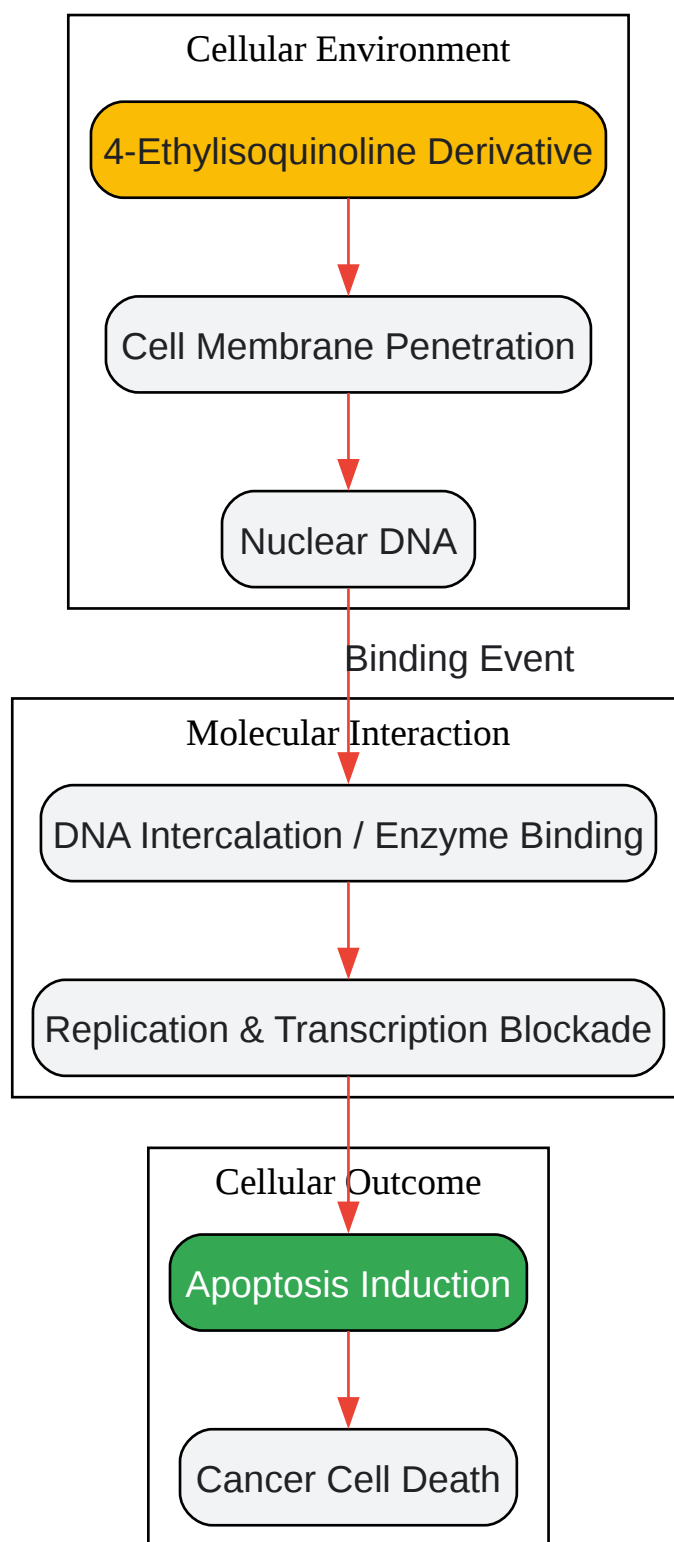
Cytotoxic and Anticancer Potential

Research has demonstrated that derivatives with substituents at the C4 position exhibit cytotoxic activity against various cancer cell lines.[5][6] For instance, studies on C4-substituted isoquinoline amides have shown activity against human non-small cell lung cancer cell lines.[2] The ethyl group in **4-ethylisoquinoline** serves as a simple, lipophilic substituent that can be a starting point for more complex analogues designed to enhance binding affinity and cellular uptake.[3][27][28]

The proposed mechanism for some cytotoxic isoquinolines involves their interaction with topoisomerase enzymes or direct intercalation into the DNA minor groove.[6] This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

Logical Framework for Biological Activity

The diagram below outlines the putative mechanism of action for a C4-substituted isoquinoline as an anticancer agent.



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Caption: Putative mechanism of action for a cytotoxic C4-substituted isoquinoline derivative.

Conclusion and Future Directions

4-Ethylisoquinoline represents a fundamental yet important member of the C4-substituted isoquinoline family. While detailed experimental data for this specific molecule is sparse, its synthesis is achievable through modern, reliable methods like the Heck reaction. Its true value lies in its role as a foundational scaffold for the development of more complex molecules with tailored biological activities. The insights provided in this guide—from its predicted properties and a robust synthetic protocol to its potential applications in oncology—are intended to equip researchers and drug development professionals with the necessary knowledge to explore the rich chemical space offered by C4-substituted isoquinolines. Future research will undoubtedly focus on elaborating the C4-substituent to optimize pharmacological profiles, leading to the discovery of novel and effective therapeutic agents.

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